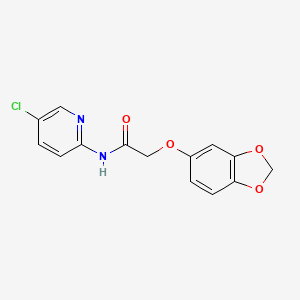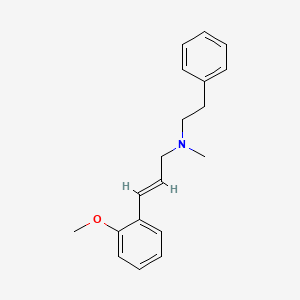
2-(1,3-benzodioxol-5-yloxy)-N-(5-chloro-2-pyridinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-benzodioxol-5-yloxy)-N-(5-chloro-2-pyridinyl)acetamide, also known as BDP-1, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BDP-1 is a small molecule that belongs to the class of benzodioxole-containing compounds, and it has been shown to exhibit promising biological activities.
作用机制
The mechanism of action of 2-(1,3-benzodioxol-5-yloxy)-N-(5-chloro-2-pyridinyl)acetamide is not fully understood, but it is believed to involve the inhibition of several key signaling pathways that are involved in cancer cell growth and survival. 2-(1,3-benzodioxol-5-yloxy)-N-(5-chloro-2-pyridinyl)acetamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival. 2-(1,3-benzodioxol-5-yloxy)-N-(5-chloro-2-pyridinyl)acetamide has also been shown to inhibit the activity of the transcription factor NF-kappaB, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
2-(1,3-benzodioxol-5-yloxy)-N-(5-chloro-2-pyridinyl)acetamide has been shown to exhibit several biochemical and physiological effects. Studies have shown that 2-(1,3-benzodioxol-5-yloxy)-N-(5-chloro-2-pyridinyl)acetamide can induce DNA damage and inhibit DNA repair, which may contribute to its antiproliferative activity. 2-(1,3-benzodioxol-5-yloxy)-N-(5-chloro-2-pyridinyl)acetamide has also been shown to inhibit the activity of several enzymes involved in the metabolism of drugs and other xenobiotics, which may have implications for its use in combination with other drugs.
实验室实验的优点和局限性
One advantage of 2-(1,3-benzodioxol-5-yloxy)-N-(5-chloro-2-pyridinyl)acetamide is its relatively simple synthesis method, which makes it readily available for use in laboratory experiments. 2-(1,3-benzodioxol-5-yloxy)-N-(5-chloro-2-pyridinyl)acetamide has also been shown to exhibit potent antiproliferative activity against several cancer cell lines, which makes it a promising candidate for further development as an anticancer agent. One limitation of 2-(1,3-benzodioxol-5-yloxy)-N-(5-chloro-2-pyridinyl)acetamide is its lack of selectivity for cancer cells, which may limit its use in clinical applications.
未来方向
There are several future directions for research on 2-(1,3-benzodioxol-5-yloxy)-N-(5-chloro-2-pyridinyl)acetamide. One area of research could focus on the development of more selective derivatives of 2-(1,3-benzodioxol-5-yloxy)-N-(5-chloro-2-pyridinyl)acetamide that exhibit greater specificity for cancer cells. Another area of research could focus on the use of 2-(1,3-benzodioxol-5-yloxy)-N-(5-chloro-2-pyridinyl)acetamide in combination with other drugs to enhance its anticancer activity. Finally, research could focus on the use of 2-(1,3-benzodioxol-5-yloxy)-N-(5-chloro-2-pyridinyl)acetamide in animal models to evaluate its efficacy and safety in vivo.
合成方法
2-(1,3-benzodioxol-5-yloxy)-N-(5-chloro-2-pyridinyl)acetamide can be synthesized using a straightforward method that involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then converted to the acetamide derivative by reaction with acetic anhydride and a base such as triethylamine.
科学研究应用
2-(1,3-benzodioxol-5-yloxy)-N-(5-chloro-2-pyridinyl)acetamide has been the subject of several scientific studies due to its potential therapeutic applications. One area of research has focused on the use of 2-(1,3-benzodioxol-5-yloxy)-N-(5-chloro-2-pyridinyl)acetamide as a potential anticancer agent. Studies have shown that 2-(1,3-benzodioxol-5-yloxy)-N-(5-chloro-2-pyridinyl)acetamide exhibits potent antiproliferative activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(1,3-benzodioxol-5-yloxy)-N-(5-chloro-2-pyridinyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-(5-chloropyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c15-9-1-4-13(16-6-9)17-14(18)7-19-10-2-3-11-12(5-10)21-8-20-11/h1-6H,7-8H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXUWCJFNWEVJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49725435 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{6-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-3-pyridinyl}ethanone](/img/structure/B5440602.png)
![3-(3-chlorophenyl)-7-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5440605.png)
![(1R,9aR)-1-{[2-(4-methoxy-6-methyl-2-pyrimidinyl)phenoxy]methyl}octahydro-2H-quinolizine](/img/structure/B5440622.png)
![6-tert-butyl-N,1-dimethyl-N-(2-thienylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5440628.png)

![1-(6-aminopyrimidin-4-yl)-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid](/img/structure/B5440645.png)
![N-[2-(2-methoxyphenoxy)ethyl]-1-naphthamide](/img/structure/B5440649.png)



![4,6-dimethyl-2-{[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]thio}quinazoline](/img/structure/B5440685.png)
![2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.2.0~2,6~]undec-4-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5440693.png)
![N-(2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)-4-methylbenzamide](/img/structure/B5440697.png)
![[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5440699.png)